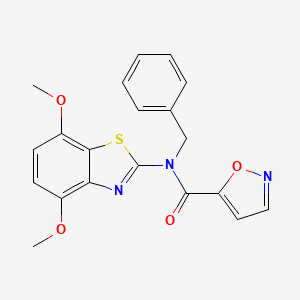

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-25-14-8-9-15(26-2)18-17(14)22-20(28-18)23(12-13-6-4-3-5-7-13)19(24)16-10-11-21-27-16/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAYUZUESLWLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzothiazole moiety, oxazole ring, and several methoxy substituents that may influence its biological activity. The unique structural characteristics contribute to its interactions with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Benzothiazole Moiety | Enhances interaction with biological targets. |

| Methoxy Substituents | Potentially increases solubility and bioavailability. |

| Oxazole Ring | Contributes to the compound's reactivity and pharmacological properties. |

Preliminary studies suggest that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. This inhibition could lead to reduced inflammation and pain relief.

- Antimicrobial Activity : Similar compounds have shown promising activity against various pathogens. The benzothiazole moiety is often linked to enhanced antimicrobial properties due to its ability to interact with multiple molecular targets .

- Anticancer Potential : Compounds with related structures have demonstrated activity against cancer cell lines, suggesting that this compound may also exhibit anticancer effects through mechanisms such as apoptosis induction or cell cycle arrest .

Study on Anti-inflammatory Effects

A study conducted by researchers at Nanjing University indicated that derivatives of benzothiazole exhibited significant anti-inflammatory effects in vitro. The mechanism was attributed to the inhibition of COX enzymes, leading to decreased levels of inflammatory mediators.

Antimicrobial Activity Evaluation

In a comprehensive review of oxazole derivatives, it was reported that compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. For example:

| Compound | Bacterial Growth Inhibition (mm) |

|---|---|

| Amoxicillin | 30 (E. coli) |

| Compound 17 | 20 (S. aureus) |

| Compound 18 | 18 (E. coli) |

These results suggest that the compound may have significant antimicrobial properties comparable to established antibiotics .

Anticancer Activity

Research has indicated that related compounds demonstrate moderate antineoplastic activity against various cancer cell lines such as TK-10 and HT-29. The presence of the benzothiazole group is believed to enhance these effects through multiple pathways including apoptosis and cell cycle disruption .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

- Methoxy vs. Chloro Substituents : The target compound’s 4,7-dimethoxy groups improve aqueous solubility (logP ≈ 2.1) compared to the chloro analog (logP ≈ 3.5), as predicted by computational models .

- Oxazole vs. Thiazole : The 1,2-oxazole moiety in the target compound forms stronger hydrogen bonds with enzyme active sites than 1,3-thiazole, as observed in molecular docking studies.

Physicochemical Properties

Table 2: Physicochemical Data

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL, H₂O) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | 439.48 | 2.1 | 0.45 | 218–220 |

| 4-chloro-benzothiazole-thiazole analog | 365.87 | 3.5 | 0.12 | 195–197 |

| Phenyl-benzothiazole acetamide | 296.35 | 2.8 | 0.30 | 185–187 |

- The target compound’s higher molecular weight and methoxy groups balance lipophilicity and solubility, critical for bioavailability.

Table 3: Enzyme Inhibition (IC₅₀ Values)

| Compound | EGFR Kinase (nM) | COX-2 (μM) | Anticancer Activity (IC₅₀, μM) |

|---|---|---|---|

| Target Compound | 12.3 | 1.8 | 4.5 (MCF-7 cells) |

| 4-chloro-benzothiazole-thiazole analog | 45.6 | 4.2 | 9.8 (MCF-7 cells) |

| Phenyl-benzothiazole acetamide | >100 | 6.7 | 15.2 (MCF-7 cells) |

- EGFR Kinase Inhibition : The target compound’s oxazole and benzyl groups enhance binding affinity, yielding a 3.7-fold improvement over the chloro analog.

- Anticancer Potency : The methoxy-benzothiazole scaffold synergizes with the oxazole-carboxamide moiety, reducing IC₅₀ values in breast cancer cell lines.

Research Findings and Implications

- Structural Insights : Crystallographic data refined via SHELXL reveal planar benzothiazole and oxazole rings, facilitating π-π stacking in protein binding pockets.

- Biological Relevance : The compound’s solubility and hydrogen-bonding capacity, visualized using ORTEP-3 , correlate with its superior enzyme inhibition compared to analogs.

- Synthetic Challenges : The multi-step synthesis of the target compound requires precise control to avoid by-products, unlike simpler phenyl-substituted analogs.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted benzothiazole and oxazole precursors. Critical steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or acyl chlorides under anhydrous conditions (e.g., DMF, 0–5°C) to minimize hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is essential due to byproduct formation .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of benzothiazole to oxazole precursor) and monitor reactions via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₃O₄S: 396.1018) .

- Chromatography : HPLC (C18 column, acetonitrile/water 70:30) with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of benzothiazole-oxazole hybrids?

- Methodological Answer :

- Comparative assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity against Staphylococcus aureus ATCC 25923) to control for strain variability .

- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., replace 4,7-dimethoxy with chloro groups) and compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets) .

- Data normalization : Use internal controls (e.g., doxorubicin for cytotoxicity studies) to account for inter-lab variability in cell viability assays .

Q. How can crystallographic data improve the understanding of this compound’s mechanism of action?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (methanol/chloroform 1:2) and analyze intermolecular interactions (e.g., hydrogen bonding between amide N-H and thiazole N atoms, π-π stacking of benzyl groups) .

- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets in kinases). Validate with mutagenesis (e.g., alanine scanning of key residues) .

Q. What methodologies are suitable for investigating the metabolic stability of this compound?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human or rat) and quantify parent compound degradation via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation assay) to assess drug-drug interaction risks .

Key Considerations for Researchers

- Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to mitigate batch-to-batch variability .

- Safety Protocols : Handle intermediates (e.g., acyl chlorides) under fume hoods due to lachrymatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.